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Raseglurant (ADX-10059): A Technical History of Discovery and Development

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Compound of Interest		
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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Raseglurant (ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Discovered in 2003 by Addex Therapeutics, it emerged as a promising therapeutic agent for disorders characterized by glutamate overactivity, such as migraine and gastroesophageal reflux disease (GERD). As a derivative of the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), Raseglurant represented an advancement in the pharmacological fine-tuning of the glutamatergic system.[1] [2] It progressed to Phase II clinical trials for several indications, demonstrating proof-of-concept for its mechanism of action.[1] However, its development for chronic use was ultimately halted due to observations of potential hepatotoxicity.[1] This technical guide provides a comprehensive history of Raseglurant, detailing its mechanism of action, preclinical data, clinical trial outcomes, and the reasons for its discontinuation.

Discovery and Rationale

Raseglurant (ADX-10059) was discovered by Addex Therapeutics in 2003 as part of their platform focused on allosteric modulators.[3] The rationale for its development was rooted in the growing understanding of the role of the mGluR5 receptor in various pathologies. The mGluR5 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the central and peripheral nervous systems and is implicated in modulating neuronal excitability and synaptic plasticity.[2] Overstimulation of this receptor by the neurotransmitter glutamate was



hypothesized to be a key pathological mechanism in conditions like migraine, where glutamate is a major transmitter in the neural circuits of pain, and GERD, where mGluR5 is involved in triggering transient lower esophageal sphincter relaxations (TLESRs).[2][4]

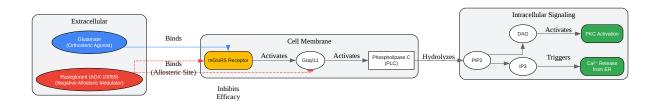
As a negative allosteric modulator, Raseglurant was designed to offer a more sophisticated method of receptor modulation compared to traditional orthosteric antagonists. Instead of directly blocking the glutamate binding site, it binds to a distinct (allosteric) site on the receptor, subtly changing the receptor's conformation to reduce its response to glutamate.[4] This approach was believed to offer greater selectivity and a more nuanced normalization of pathological signaling.

Mechanism of Action: mGluR5 Negative Allosteric Modulation

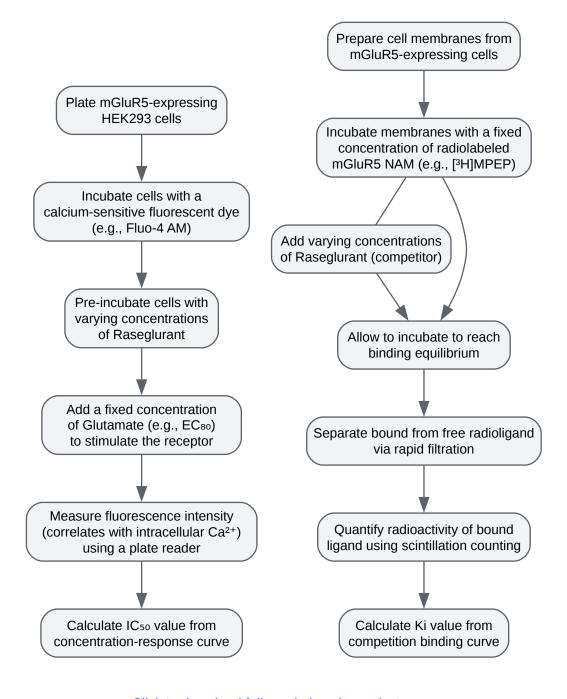
Raseglurant functions as a selective NAM at the mGluR5 receptor.[5] The mGluR5 receptor canonically couples to Gαq/11 G-proteins.[6][7] Upon activation by glutamate, this pathway initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6]

Raseglurant binds to an allosteric site within the transmembrane domain of the mGluR5 receptor, distinct from the glutamate binding site.[4] This binding event does not prevent glutamate from attaching to the receptor but rather decreases the efficacy of glutamate-mediated signaling, dampening the subsequent intracellular cascade. This results in reduced PLC activation, lower IP3 production, and attenuated calcium mobilization, thereby normalizing the hyperexcitable state associated with disease.









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